6,8-Dichloroisoquinoline
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Overview
Description
6,8-Dichloroisoquinoline is an organic compound with the molecular formula C9H5Cl2N. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the isoquinoline ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties .
Scientific Research Applications
6,8-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
Target of Action
Isoquinolines are a large class of organic compounds, many of which are found in nature and have biological activity. The targets of these compounds can vary widely depending on their specific structures . For example, some isoquinolines have been found to inhibit phenylethanolamine N-methyltransferase .
Mode of Action
The mode of action of isoquinolines also depends on their specific structures. Some isoquinolines have been found to exert anticancer effects through various mechanisms, including arresting the cell cycle and inducing apoptosis .
Biochemical Pathways
Isoquinolines can affect various biochemical pathways. For instance, some isoquinolines have been found to inhibit the insulin-signaling pathway, which could potentially make them useful in the treatment of type II diabetes .
Result of Action
The molecular and cellular effects of isoquinolines can include changes in cell growth and proliferation, induction of apoptosis, and alterations in signal transduction pathways .
Action Environment
The action, efficacy, and stability of isoquinolines can be influenced by various environmental factors, including the presence of other compounds, pH, temperature, and the specific biological environment in which they are acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloroisoquinoline typically involves the chlorination of isoquinoline derivatives. One common method is the direct chlorination of isoquinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th and 8th positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated isoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include quinoline derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include hydrogenated isoquinoline derivatives with reduced aromaticity.
Comparison with Similar Compounds
Similar Compounds
7,8-Dichloroisoquinoline: Similar in structure but with chlorine atoms at the 7th and 8th positions.
6-Bromo-1,3-dichloroisoquinoline: Contains a bromine atom in addition to chlorine atoms, leading to different chemical properties
Uniqueness
6,8-Dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various fields .
Properties
IUPAC Name |
6,8-dichloroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYGMRPWVGMCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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